5-(2-Bromoethyl)-1,3-thiazole
Overview
Description
5-(2-Bromoethyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromoethyl group at the 5-position of the thiazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-1,3-thiazole typically involves the bromination of 5-ethyl-1,3-thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in 5-(2-Bromoethyl)-1,3-thiazole can undergo nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Major Products:
Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be obtained.
Sulfoxides and Sulfones: Oxidation of the thiazole ring leads to the formation of sulfoxides and sulfones.
Scientific Research Applications
Chemistry: 5-(2-Bromoethyl)-1,3-thiazole is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules.
Medicine: The compound is being investigated for its potential use in medicinal chemistry. Thiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-1,3-thiazole involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The thiazole ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5-(2-Chloroethyl)-1,3-thiazole: Similar to 5-(2-Bromoethyl)-1,3-thiazole but with a chloroethyl group instead of a bromoethyl group.
Uniqueness: this compound is unique due to the balance of reactivity and stability provided by the bromoethyl group. This makes it a versatile intermediate for various chemical transformations and a valuable compound for scientific research .
Properties
IUPAC Name |
5-(2-bromoethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRWIWZJKAEHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564889-62-8 | |
Record name | 5-(2-bromoethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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